molecular formula C7H6N2O2 B589834 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile CAS No. 130371-64-1

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Cat. No.: B589834
CAS No.: 130371-64-1
M. Wt: 150.137
InChI Key: NVLHXSSBZDYPCB-UHFFFAOYSA-N
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Description

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Mechanism of Action

Target of Action

Isoxazole derivatives have been found to interact with various biological targets, including gaba a receptors . The role of these receptors is crucial in the transmission of inhibitory signals in the nervous system.

Mode of Action

It’s known that isoxazole derivatives can act as inverse agonists at gaba a receptors . This means they reduce the activity of these receptors, leading to changes in the transmission of inhibitory signals in the nervous system.

Action Environment

The action, efficacy, and stability of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile can be influenced by various environmental factors. For instance, the presence of certain solvents can disrupt amide-amide interactions, leading to the formation of different forms of the compound . Additionally, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Chemical Reactions Analysis

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine and hydroxylamine typically yields 3,5-disubstituted isoxazoles .

Comparison with Similar Compounds

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile can be compared with other isoxazole derivatives, such as N-(5-methylisoxazol-3-yl)acetamide and N1,N3-bis(5-methylisoxazol-3-yl)malonamide These compounds share similar structural features but differ in their specific functional groups and biological activities

Properties

IUPAC Name

3-(5-methyl-1,2-oxazol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-5-4-6(9-11-5)7(10)2-3-8/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLHXSSBZDYPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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